(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative characterized by a ketone-substituted ethyl chain at the C3 position of the cyclopentane ring and a trifluoromethylphenyl group at the terminal end of the ketone moiety. The stereochemistry (1S,3R) is critical for its spatial orientation, influencing interactions with biological targets or synthetic intermediates. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-5-3-10(4-6-12)13(19)8-9-1-2-11(7-9)14(20)21/h3-6,9,11H,1-2,7-8H2,(H,20,21)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHBXUHEXGXHEJ-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129633 | |
| Record name | rel-(1R,3S)-3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-47-1 | |
| Record name | rel-(1R,3S)-3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane backbone is typically synthesized via intramolecular cyclization or ring-closing metathesis (RCM) . A representative protocol involves:
-
Substrate Preparation : Starting with ethyl 3-oxocyclopentane-1-carboxylate, ketone reduction using NaBH4 in methanol yields the cis-diol intermediate (80% yield).
-
Stereochemical Control : Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (1R,3S) enantiomer, leaving the desired (1S,3R) configuration intact (ee > 99%).
Introduction of the Trifluoromethylphenyl Side Chain
The 4-(trifluoromethyl)phenyl group is introduced via Friedel-Crafts acylation or Palladium-catalyzed cross-coupling :
-
Friedel-Crafts Acylation : Reaction of cyclopentane-1-carboxylic acid chloride with 4-(trifluoromethyl)benzene in the presence of AlCl3 yields the ketone intermediate (65% yield).
-
Side Chain Elongation : The ketone is converted to the ethyl ester via Claisen condensation with ethyl acetate, followed by selective reduction using LiAlH(t-Bu)3 to avoid over-reduction.
Oxidation to Carboxylic Acid
Final oxidation of the ethyl ester to the carboxylic acid is achieved using KMnO4 in acidic conditions (H2SO4/H2O), yielding the target compound in 85% purity.
Optimization Strategies for Industrial Feasibility
Catalytic Asymmetric Synthesis
Recent advances employ chiral iridium catalysts for enantioselective hydrogenation of α,β-unsaturated esters, achieving 92% ee and reducing reliance on enzymatic resolution.
Solvent and Temperature Optimization
-
Solvent Systems : Tetrahydrofuran (THF)/H2O mixtures enhance solubility of intermediates during coupling reactions.
-
Temperature Gradients : Gradual heating from 0°C to 25°C during acylation minimizes side reactions.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF/H2O (4:1) | +15% yield |
| Temperature | 0°C → 25°C (ramp) | -10% impurities |
Challenges and Mitigation Approaches
Stereochemical Drift
Epimerization at C3 is observed during acidic workup. This is mitigated by:
Purification Difficulties
The polar carboxylic acid group complicates crystallization. Solutions include:
-
Ion-Exchange Chromatography : Separation via Dowex 50WX4 resin.
-
Salt Formation : Precipitation as the L-arginine salt improves crystallinity.
Industrial-Scale Production Considerations
Cost-Effective Trifluoromethylation
Direct trifluoromethylation using CF3I and CuI catalysts reduces costs compared to pre-functionalized benzene derivatives.
Waste Management
-
Fluoride Byproducts : Neutralization with Ca(OH)2 precipitates CaF2 for safe disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Design : The compound serves as a lead structure in the development of new pharmaceuticals targeting various diseases due to its ability to interact with biological macromolecules. The trifluoromethyl group can enhance binding affinity to target proteins.
- Anti-inflammatory Agents : Studies have indicated that similar compounds exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
-
Biological Activity
- Enzyme Inhibition : The mechanism of action involves the inhibition of specific enzymes, which can be crucial for developing treatments for conditions like cancer and metabolic disorders. The lipophilic nature allows it to penetrate cellular membranes effectively.
- Receptor Modulation : The compound may act as a modulator of certain receptors involved in neurotransmission, potentially leading to applications in neuropharmacology.
-
Material Science
- Polymer Synthesis : Its unique chemical structure can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Fluorinated Materials : The incorporation of trifluoromethyl groups into polymer chains can impart desirable characteristics such as hydrophobicity and chemical resistance.
Case Study 1: Development of Anti-inflammatory Drugs
A study explored the synthesis of derivatives based on (1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid aimed at enhancing anti-inflammatory activity. The results indicated that modifications to the trifluoromethyl group significantly influenced the biological activity, leading to compounds with improved efficacy in animal models of inflammation.
Case Study 2: Enzyme Inhibition
Research demonstrated that derivatives of this compound effectively inhibited cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. The study provided insights into structure-activity relationships that can guide future drug design efforts.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, stereochemistry, or ring modifications. Key examples include:
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to nitro () or fluorophenyl () analogs.
- Solubility : The carboxylic acid group enhances aqueous solubility, but trifluoromethyl and aromatic groups reduce it relative to simpler analogs like .
- Stereochemical Impact : The (1S,3R) configuration may confer distinct binding affinities compared to racemic mixtures or other stereoisomers.
Key Research Findings
- Metabolic Stability: Trifluoromethyl groups (as in the target compound) reduce oxidative metabolism compared to non-fluorinated analogs .
- Stereoselectivity : The (1S,3R) configuration enhances target binding in chiral environments, a trait shared with ’s hydroxy-methyl ester derivative .
- Thermal Stability: Cyclopentane rings with electron-withdrawing groups (e.g., CF3, NO2) exhibit higher thermal stability than alkyl-substituted analogs .
Biological Activity
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features, particularly the presence of a trifluoromethyl group. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by a cyclopentane ring with a carboxylic acid group and a phenyl ring that carries a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound more effective in various biological contexts.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C16H17F3O3
- InChI : InChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22)/t10-,12+/m1/s1
The mechanism of action for this compound primarily involves its interaction with various molecular targets. The trifluoromethyl group allows for enhanced binding to hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions.
Enzyme Inhibition Studies
Recent studies have shown that this compound exhibits inhibitory effects against several enzymes:
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 7.7 | Moderate inhibition |
| Cyclooxygenase-2 (COX-2) | 19.2 | Moderate inhibition |
| Lipoxygenase (LOX) | 13.2 | Moderate inhibition |
The presence of the trifluoromethyl group has been linked to increased biological activity due to enhanced interactions with these enzymes .
Study on Antioxidant Activity
A study evaluated the antioxidant potential of this compound using various assays. The findings indicated that the compound exhibited significant free radical-scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Cytotoxicity Assessment
In vitro cytotoxicity tests were performed against cancer cell lines, including MCF-7 (breast cancer). The results demonstrated that the compound had a dose-dependent cytotoxic effect, indicating its potential as an anticancer agent. Further investigations are warranted to explore its efficacy and safety in vivo .
Q & A
Q. What synthetic routes are commonly employed to prepare (1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid?
The synthesis typically involves multi-step reactions, starting with cyclopentane ring formation via Diels-Alder reactions followed by functionalization. Key steps include:
- Cyclopentane ring construction : A Diels-Alder reaction between a diene and dienophile forms the bicyclic framework .
- Ketone introduction : Coupling of 4-(trifluoromethyl)phenylacetyl chloride to the cyclopentane intermediate under controlled pH and temperature .
- Carboxylic acid activation : Ester hydrolysis using lithium hydroxide or acidic conditions to yield the final product . Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical for stereochemical control and yield (>80% in optimized protocols) .
Q. How is the stereochemistry of the compound confirmed experimentally?
Advanced analytical techniques are used:
- Chiral HPLC : Separates enantiomers to verify (1S,3R) configuration .
- NMR spectroscopy : NOESY experiments detect spatial proximity of protons to confirm substituent orientation on the cyclopentane ring .
- X-ray crystallography : Provides definitive proof of absolute configuration for crystalline derivatives .
Q. What analytical methods ensure purity and structural fidelity post-synthesis?
- LC-MS : Quantifies purity (>95%) and confirms molecular ion peaks (e.g., [M+H]+ at m/z 358.17) .
- 1H/13C NMR : Validates integration ratios and absence of impurities (e.g., trifluoromethyl singlet at δ ~120 ppm in 19F NMR) .
- TGA/DSC : Assesses thermal stability (decomposition >200°C) for storage recommendations .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
The -CF3 group is electron-withdrawing, activating the ketone for nucleophilic attack. For example:
- Reduction : NaBH4 selectively reduces the ketone to an alcohol (yield: 70-85%) without affecting the carboxylic acid .
- Grignard reactions : Organomagnesium reagents add to the ketone, but steric hindrance from the cyclopentane ring may limit yields (~50%) . Kinetic studies show a 3x slower reaction rate compared to non-fluorinated analogs due to reduced electrophilicity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in anti-inflammatory IC50 values (e.g., 10 µM vs. 25 µM) arise from assay variability. Mitigation strategies include:
- Standardized assays : Use COX-2 inhibition ELISA with controls for enzyme batch variability .
- Metabolic stability tests : Pre-incubate compounds with liver microsomes to account for degradation .
- Structural analogs : Compare with 3-methoxy or 3-chloro derivatives to isolate electronic vs. steric effects .
Q. How can computational modeling predict interactions with biological targets?
- Docking simulations : AutoDock Vina models binding to COX-2’s active site, showing hydrogen bonding between the carboxylic acid and Arg120 .
- MD simulations : Reveal that the trifluoromethyl group stabilizes hydrophobic interactions with Leu123 over 10 ns trajectories .
- QSAR : Correlates substituent electronegativity (Hammett σ values) with inhibitory potency (R² = 0.89) .
Q. What methodological challenges arise in scaling up the synthesis for preclinical studies?
- Stereochemical drift : High-pressure liquid-phase reactions at >100°C may racemize the (1S,3R) center; resolved by low-temperature (<40°C) flow chemistry .
- Purification : Silica gel chromatography is impractical for >10 g batches; switch to recrystallization (solvent: EtOAc/hexane, 75% recovery) .
- Yield optimization : Microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields (78% vs. 82%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
